molecular formula C5H12FNO B2420008 2-((2-Fluoroethyl)(methyl)amino)ethanol CAS No. 1132785-26-2

2-((2-Fluoroethyl)(methyl)amino)ethanol

Cat. No.: B2420008
CAS No.: 1132785-26-2
M. Wt: 121.155
InChI Key: NQICUMFZYPGYSW-UHFFFAOYSA-N
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Description

“2-((2-Fluoroethyl)(methyl)amino)ethanol”, also known as “2-(2-fluoroethyl)-N-methylethanolamine”, is a synthetic chemical compound. It is widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and other chemical compounds . The IUPAC name for this compound is “2-[2-fluoroethyl(methyl)amino]ethanol” and it has a molecular weight of 121.15 .


Synthesis Analysis

The synthesis of “this compound” involves radiofluorination of the tosyloxy precursor with K18F/Kryptofix 2.2.2 . This process yields chemically and radiochemically pure “this compound” in high radiochemical yields .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H12FNO . The InChI code for this compound is “1S/C5H12FNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3” and the InChI key is "NQICUMFZYPGYSW-UHFFFAOYSA-N" .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Peptide Synthesis

2-((2-Fluoroethyl)(methyl)amino)ethanol and its derivatives are utilized in the synthesis of peptides. Specifically, modifications of the methyl group in related compounds have led to the development of amino-protective groups of the urethane type, which are labile in alkaline media. These protective groups exhibit high stability in acidic media and resistance to catalytic hydrogenolysis, making them valuable in peptide synthesis (Verhart & Tesser, 2010).

Fluorescence and Chemosensors

Compounds structurally similar to this compound are used in the design of chemosensors. These chemosensors exhibit remarkable fluorescence enhancement in the presence of specific ions like Zn2+ in aqueous solutions. Such sensors are valuable for monitoring ion concentrations in biological and aqueous samples, as they offer high sensitivity and reversibility with the addition of agents like EDTA (Park et al., 2015).

Carbon Dioxide Capture

Derivatives of this compound have been explored for their potential in carbon dioxide capture. Novel alcamines ionic liquids based on these derivatives have been synthesized and characterized for this purpose. Such ionic liquids, when mixed with water and other compounds, have shown promising results in capturing carbon dioxide, highlighting their potential in industrial solvent applications for greenhouse gas control (Zhao et al., 2010).

Safety and Hazards

The safety information for “2-((2-Fluoroethyl)(methyl)amino)ethanol” includes several hazard statements: H226, H302, H314, H335 . The compound also has several precautionary statements: P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name

2-[2-fluoroethyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-7(3-2-6)4-5-8/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICUMFZYPGYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132785-26-2
Record name 2-[(2-fluoroethyl)(methyl)amino]ethan-1-ol
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